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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KO-947, a potent and selective

inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is intended for

researchers and drug development professionals investigating novel therapeutic strategies for

cancers driven by the mitogen-activated protein kinase (MAPK) pathway, particularly those with

KRAS mutations. This guide details the mechanism of action, summarizes key preclinical and

clinical data, outlines relevant experimental protocols, and visualizes critical pathways and

workflows.

Executive Summary
KO-947 is an intravenously administered small molecule inhibitor of ERK1/2, the final signaling

node in the RAS/RAF/MEK/ERK pathway.[1][2] Dysregulation of this pathway, often through

mutations in genes like KRAS and BRAF, is a major driver in over 30% of human cancers.[2]

By targeting the terminal kinases in this cascade, KO-947 is designed to overcome the

feedback reactivation mechanisms that can limit the efficacy of upstream inhibitors (e.g., RAF

or MEK inhibitors).[3][4][5] Preclinical studies have demonstrated robust anti-tumor activity in

various cancer models with MAPK pathway alterations, including those with KRAS mutations.

[2][3][4] A first-in-human Phase I clinical trial (NCT03051035) has evaluated its safety,

pharmacokinetics, and preliminary efficacy, establishing a tolerable safety profile with minimal

gastrointestinal toxicity, a common issue with oral ERK inhibitors.[3] This guide consolidates
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the available technical data to support further research and development of KO-947 and similar

ERK inhibitors.

Mechanism of Action
KO-947 is a potent, selective, ATP-competitive inhibitor of ERK1 and ERK2.[6] Upon

administration, it binds to these kinases, preventing their activation and blocking the

downstream signaling cascade.[1] This action inhibits ERK-dependent cellular processes

critical for tumor cells, including proliferation and survival.[1][7] A distinguishing feature of KO-

947 is its extended residence time on the target, which translates to prolonged pathway

inhibition in both in vitro and in vivo settings, even after the drug has been cleared from

circulation.[3][4] This property supports intermittent dosing schedules, which may improve the

therapeutic window.[4]

The MAPK Signaling Pathway
The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transduces extracellular

signals to the nucleus to regulate gene expression and key cellular functions. In many cancers,

mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to

persistent downstream signaling through RAF, MEK, and ultimately ERK. KO-947's inhibition of

ERK1/2 provides a direct blockade of this oncogenic signaling output.
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Figure 1: Simplified MAPK signaling cascade and the inhibitory action of KO-947.
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Preclinical Data
KO-947 has demonstrated significant anti-tumor activity in a wide range of preclinical models,

particularly those harboring mutations in the MAPK pathway.

In Vitro Activity
Biochemical and cellular assays confirm KO-947's potency and selectivity.

Table 1: Summary of In Vitro Quantitative Data

Parameter Value Target/System Reference

Enzymatic IC₅₀ 10 nM ERK1/2 Kinases [3][4][5][6]

Selectivity >50-fold
Against a panel of 450

kinases
[4][5][8]

Pathway Inhibition > 4 hours
Post-washout in cell

lines
[3]

| Cellular Activity | Low nM range | Proliferation inhibition in BRAF, NRAS, KRAS mutant cell

lines |[4][5] |

In Vivo Activity
KO-947 has shown compelling efficacy in cell-line derived xenograft (CDX) and patient-derived

xenograft (PDX) models, inducing tumor regressions with intermittent dosing.[4]

Table 2: Summary of In Vivo Efficacy in PDX Models
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Tumor Type /
Genetic Profile

Dosing
Schedule

Efficacy
Endpoint

Value Reference

Esophageal

SCC (11q13-

amplified)

Intermittent
Overall
Response
Rate

51% [3]

Esophageal SCC

(11q13-

amplified)

Intermittent
Disease Control

Rate
77% [3]

Esophageal SCC

(11q13 wild-type)
Intermittent

Overall

Response Rate
3% [3]

Head and Neck

Cancer (11q13-

amplified)

Intermittent Response

Complete

responses and

tumor

regressions

[3]

KRAS/BRAF-

mutant

Adenocarcinoma

s

Intermittent Response
Durable tumor

regressions
[2]

| KRAS/BRAF-mutant Colorectal, Gastric, Cervical | Weekly, Q2D | Response | Robust activity |

[4] |

These studies highlight that activity is not limited to KRAS/BRAF-mutant adenocarcinomas but

also extends to squamous cell carcinomas with other MAPK pathway dysregulations, such as

11q13 amplification.[3][5] A single dose has been shown to suppress ERK signaling for up to

five days in vivo.[4]

Clinical Research: Phase I Trial (NCT03051035)
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, MTD,

pharmacokinetics, and preliminary activity of intravenous KO-947 in patients with advanced

solid tumors.[3][9]
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Study Design
The trial enrolled 61 patients across three different dosing schedules.[3] The design included a

dose-escalation phase with plans for tumor-specific expansion cohorts, which were not initiated

before the trial was terminated.[3][9]

Dose Escalation Schedules

Enrollment
(N=61)

Advanced Solid Tumors

Schedule 1
0.45-5.4 mg/kg

Once Weekly (28d cycle)
1-2h infusion

Schedule 2
4.8-9.6 mg/kg

Once Weekly (28d cycle)
4h infusion

Schedule 3
3.6-11.3 mg/kg

Days 1, 4, 8 (21d cycle)
4h infusion

Primary Objectives:
- Max Tolerated Dose (MTD)

- Recommended Phase 2 Dose

Secondary Objectives:
- Safety & Tolerability

- Pharmacokinetics (PK)
- Preliminary Clinical Activity

Click to download full resolution via product page

Figure 2: Overview of the Phase I clinical trial design for KO-947.

Clinical Results
Table 3: Summary of Phase I Clinical Trial Results
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Parameter Finding Reference

Total Patients 61 [3]

Safety Profile
Generally tolerable, minimal

gastrointestinal toxicity
[3]

Reason for Discontinuation Primarily disease progression [3]

Best Clinical Response

(Schedules 1/2)

Stable Disease (15% of

patients)
[3]

| Best Clinical Response (Schedule 3) | Stable Disease (37% of patients) |[3] |

The study concluded that intravenous KO-947 has a manageable safety profile, notably

avoiding the significant GI toxicity seen with many oral ERK inhibitors.[3] While no objective

responses were observed, a notable percentage of patients achieved stable disease,

particularly on the more frequent dosing schedule (Schedule 3).[3]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline standard protocols for evaluating ERK inhibitors like KO-947.

Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the target enzyme's activity.

Objective: To determine the IC₅₀ of KO-947 against purified ERK1 and ERK2 enzymes.

Materials: Recombinant human ERK1/2, kinase buffer, ATP, a suitable substrate (e.g., myelin

basic protein), and a detection system (e.g., ADP-Glo™ Kinase Assay).

Method: a. Serially dilute KO-947 in DMSO to create a range of concentrations. b. In a 384-

well plate, add the kinase, substrate, and KO-947 dilution (or DMSO for control). c. Initiate

the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60

minutes). d. Stop the reaction and measure the generated signal (e.g., luminescence from

ADP production) according to the detection kit manufacturer's instructions. e. Plot the
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percentage of inhibition against the log of the inhibitor concentration and fit the data to a

four-parameter logistic curve to calculate the IC₅₀.

Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) in various KRAS-

mutant and BRAF-mutant cancer cell lines.

Materials: Selected cancer cell lines (e.g., HCT116 [KRAS G13D], A375 [BRAF V600E]),

complete culture medium, 96-well plates, and a viability reagent (e.g., CellTiter-Glo®).

Method: a. Seed cells in 96-well plates at an appropriate density and allow them to attach

overnight. b. Treat the cells with a serial dilution of KO-947 for a set duration (e.g., 72 hours).

c. After incubation, add the viability reagent and measure the luminescence, which is

proportional to the number of viable cells. d. Normalize the data to vehicle-treated controls

and calculate the GI₅₀.

In-Cell Western Blot for Pathway Modulation
This method assesses the inhibition of ERK phosphorylation in a cellular context.

Objective: To confirm that KO-947 inhibits the phosphorylation of ERK1/2 in cancer cells.

Materials: Cancer cell line, serum-free and complete media, KO-947, lysis buffer, primary

antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), and secondary antibodies.

Method: a. Plate cells and serum-starve overnight to reduce basal pathway activity. b. Pre-

treat cells with various concentrations of KO-947 for 1-2 hours. c. Stimulate the MAPK

pathway with a growth factor (e.g., EGF or FGF) for 15-30 minutes. d. Lyse the cells,

quantify protein concentration, and perform SDS-PAGE and Western blotting using the

specified antibodies. e. The primary readout is a dose-dependent decrease in the p-ERK

signal relative to the total-ERK or loading control signal.

Xenograft Tumor Model Study
This in vivo assay evaluates the anti-tumor efficacy of the compound.
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Objective: To assess the ability of KO-947 to inhibit tumor growth in an animal model.

Materials: Immunocompromised mice (e.g., nude or NSG), KRAS-mutant cancer cells,

calipers, KO-947 formulation for intravenous injection.

Method: a. Subcutaneously implant cancer cells into the flank of the mice. b. Allow tumors to

grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into vehicle control and

treatment groups. d. Administer KO-947 intravenously according to the desired schedule

(e.g., once weekly). e. Measure tumor volume with calipers 2-3 times per week. Monitor

body weight as a measure of toxicity. f. At the end of the study, calculate tumor growth

inhibition (TGI) and assess for tumor regressions.
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Figure 3: A typical preclinical to clinical workflow for an ERK inhibitor.

Resistance Mechanisms
While targeting ERK is designed to circumvent upstream resistance mechanisms, acquired

resistance to ERK inhibitors can still emerge.[10] Potential mechanisms, extrapolated from
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general principles of kinase inhibitor resistance, include:

On-Target Modifications: Secondary mutations in the ERK2 gene (MAPK1) could alter the

drug-binding pocket, reducing the affinity of KO-947.

Bypass Signaling Activation: Tumor cells may develop resistance by upregulating parallel

survival pathways that do not depend on ERK signaling.[11] This could involve the activation

of pathways like PI3K/AKT/mTOR.

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1),

could reduce the intracellular concentration of the inhibitor.

Co-occurring Mutations: Pre-existing mutations in other signaling genes may confer primary

resistance to ERK inhibition.[10]

Further research is needed to identify the specific mechanisms of resistance to KO-947 in

KRAS-mutant cancers, which will be critical for developing effective combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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